molecular formula C23H25BrN2O2 B2451065 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 695170-40-2

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Katalognummer B2451065
CAS-Nummer: 695170-40-2
Molekulargewicht: 441.369
InChI-Schlüssel: YGOFNQBBGPAPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H11BrO2/c1-9(15)8-16-13-5-3-10-6-12(14)4-2-11(10)7-13/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Wissenschaftliche Forschungsanwendungen

Conformational and Binding Analysis

  • The compound is part of a class of arylpiperazine derivatives with bioactivity against α1A-adrenoceptor, as demonstrated through conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking. This suggests its potential in designing selective antagonists with chirality (Xu et al., 2016).

Synthesis and Biological Evaluation

  • A related compound, synthesized through the condensation of certain reactants, demonstrated excellent antimicrobial activities, indicating its potential use in antimicrobial applications (Sherekar et al., 2021).

Inhibitor Optimization

  • The compound has been identified as a novel Hsp90 inhibitor, and optimization efforts have led to the development of more active inhibitors based on its core scaffold, highlighting its role in the development of cancer therapeutics (Jia et al., 2014).

Synthesis for Antagonistic Activity

  • Synthesis methods for derivatives of this compound with α1 receptor antagonistic activity have been developed, indicating its potential in the development of receptor-targeted therapies (Hon, 2013).

Evaluation as Hsp90 Inhibitors

  • Investigations into compounds with hydroxyl groups linked to the aryl ring on the piperazine moiety, like the mentioned compound, have shown Hsp90 inhibition properties, suggesting their relevance in cancer treatment research (Cherfaoui et al., 2016).

Structural Analysis and Antimicrobial Activity

  • Studies on similar compounds have involved characterizing their structure using methods like X-ray diffraction and evaluating their antimicrobial activities, providing insights into the structure-activity relationships relevant in drug design (Ghabbour et al., 2016).

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This means it can cause serious eye damage . Precautionary measures include avoiding eye contact and using protective equipment .

Eigenschaften

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O2/c24-20-8-6-19-15-23(9-7-18(19)14-20)28-17-22(27)16-25-10-12-26(13-11-25)21-4-2-1-3-5-21/h1-9,14-15,22,27H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOFNQBBGPAPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.